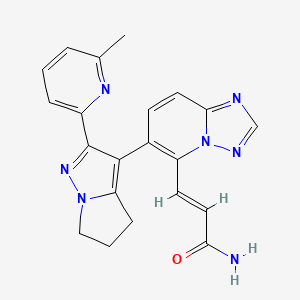
TGF-|ARI inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Transforming growth factor beta receptor 1 inhibitor 1 is a small molecule inhibitor that targets the transforming growth factor beta receptor type 1. This receptor is part of the transforming growth factor beta signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and immune responses. Transforming growth factor beta receptor 1 inhibitor 1 has gained significant attention due to its potential therapeutic applications in treating various diseases, including cancer and fibrotic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of transforming growth factor beta receptor 1 inhibitor 1 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common approach is to start with a suitable aromatic or heteroaromatic precursor, which undergoes functional group transformations such as halogenation, nitration, or alkylation. These intermediates are then subjected to coupling reactions, such as Suzuki or Heck coupling, to form the final product .
Industrial Production Methods
Industrial production of transforming growth factor beta receptor 1 inhibitor 1 involves optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and process intensification. Additionally, purification methods like crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Transforming growth factor beta receptor 1 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of transforming growth factor beta receptor 1 inhibitor 1 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Transforming growth factor beta receptor 1 inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the transforming growth factor beta signaling pathway and its role in various chemical reactions.
Biology: Employed in cell culture studies to investigate the effects of transforming growth factor beta receptor inhibition on cell growth, differentiation, and apoptosis.
Medicine: Investigated as a potential therapeutic agent for treating cancer, fibrotic disorders, and other diseases involving dysregulated transforming growth factor beta signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the transforming growth factor beta pathway .
Mechanism of Action
Transforming growth factor beta receptor 1 inhibitor 1 exerts its effects by binding to the transforming growth factor beta receptor type 1, thereby blocking the activation of the transforming growth factor beta signaling pathway. This inhibition prevents the phosphorylation of downstream signaling molecules, such as SMAD2 and SMAD3, which are involved in regulating gene expression and cellular responses. By blocking this pathway, transforming growth factor beta receptor 1 inhibitor 1 can inhibit cell proliferation, induce apoptosis, and modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
Galunisertib: Another transforming growth factor beta receptor type 1 inhibitor with similar therapeutic applications in cancer and fibrotic diseases.
Uniqueness
Transforming growth factor beta receptor 1 inhibitor 1 is unique due to its specific binding affinity and selectivity for the transforming growth factor beta receptor type 1. This selectivity allows for targeted inhibition of the transforming growth factor beta signaling pathway, minimizing off-target effects and improving therapeutic efficacy. Additionally, its ability to modulate immune responses and inhibit tumor progression makes it a promising candidate for combination therapies in cancer treatment .
Properties
Molecular Formula |
C21H19N7O |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(E)-3-[6-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyridin-5-yl]prop-2-enamide |
InChI |
InChI=1S/C21H19N7O/c1-13-4-2-5-15(25-13)21-20(17-6-3-11-27(17)26-21)14-7-10-19-23-12-24-28(19)16(14)8-9-18(22)29/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,22,29)/b9-8+ |
InChI Key |
FSQGWBXWGNWEAV-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C(N5C(=NC=N5)C=C4)/C=C/C(=O)N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C(N5C(=NC=N5)C=C4)C=CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


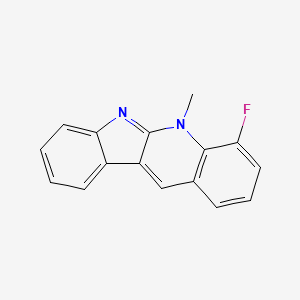
![1-[[1-[[2-Fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12384788.png)
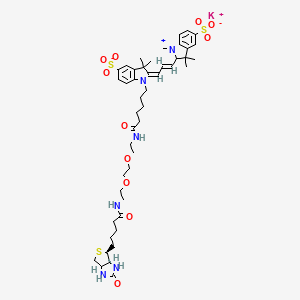
![N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine](/img/structure/B12384792.png)
![[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol](/img/structure/B12384798.png)

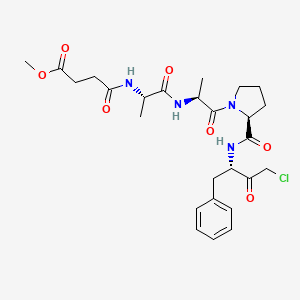
![1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12384827.png)
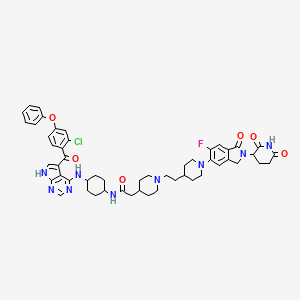
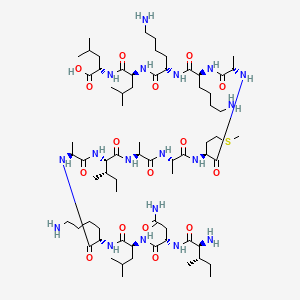
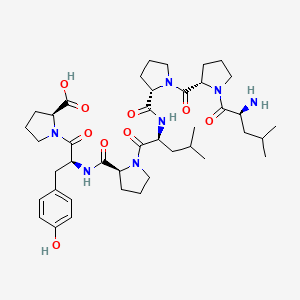
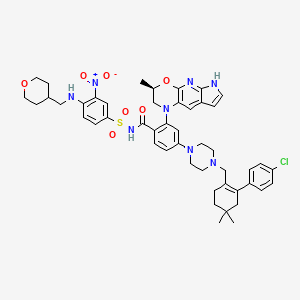
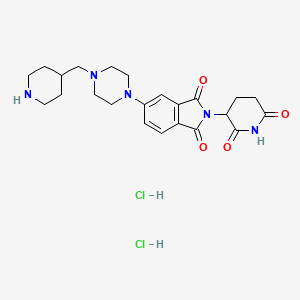
![(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol](/img/structure/B12384861.png)
